Product packaging for Cinnamyl isobutyrate(Cat. No.:CAS No. 110682-09-2)

Cinnamyl isobutyrate

Cat. No.: B7804189
CAS No.: 110682-09-2
M. Wt: 204.26 g/mol
InChI Key: KLKQSZIWHVEARN-RMKNXTFCSA-N
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Description

Overview of Cinnamyl Isobutyrate as a Bioactive Compound

Research indicates that this compound is a bioactive aromatic compound found in natural sources, including the essential oil of cinnamon bark. sigmaaldrich.comnih.gov Studies have explored its potential biological activities, such as antiadipogenic effects. nih.govacs.org For instance, research on 3T3-L1 adipocyte cells has shown that this compound can reduce the accumulation of triglycerides and phospholipids. acs.orgresearchgate.net

Historical Context of this compound in Chemical and Biological Investigations

The historical investigation of compounds like this compound is linked to the study of natural products, particularly those derived from plants like cinnamon. Cinnamyl alcohol, a precursor to this compound, is found in esterified form in substances such as storax, Balsam of Peru, and cinnamon leaves. wikipedia.orgfishersci.com The study of these natural sources likely led to the identification and investigation of esters like this compound. Early chemical investigations would have focused on the isolation, characterization, and synthesis of such compounds.

Current Research Trends and Gaps in this compound Studies

Current research on this compound continues to explore its biological effects, particularly in the context of metabolic health. Studies are investigating its impact on processes like adipogenesis and glucose metabolism. nih.govacs.orgresearchgate.netnih.gov For example, research has examined its effect on plasma glucose levels and energy intake. researchgate.netnih.gov

Despite the ongoing research, there are still gaps in the understanding of this compound. While some studies compare its effects to other cinnamon-derived compounds like cinnamaldehyde (B126680), a comprehensive understanding of its mechanisms of action and full spectrum of biological activities requires further investigation. acs.orgresearchgate.net Research into its potential therapeutic properties, including antimicrobial and antioxidant effects, is also an area of ongoing exploration. ontosight.aichemimpex.comsolubilityofthings.com

Significance of this compound in Interdisciplinary Scientific Fields

This compound holds significance in several interdisciplinary scientific fields. In chemistry, its synthesis and properties as an ester are of interest. In biology and pharmacology, its potential as a bioactive compound with effects on cellular processes like adipogenesis and metabolic parameters is being studied. nih.govacs.orgresearchgate.netnih.gov Its presence in natural products connects it to botanical and ethnopharmacological research. Furthermore, its use as a flavoring and fragrance agent links it to food science and cosmetic chemistry, although research in these areas often focuses on its sensory properties and applications rather than fundamental biological mechanisms. ontosight.aichemimpex.comsolubilityofthings.com Its potential application in materials science as a plasticizer also highlights its interdisciplinary relevance. nih.gov

Physical and Chemical Properties of this compound

PropertyValueSource
AppearanceColorless to pale yellow clear liquid thegoodscentscompany.com
Molecular FormulaC₁₂H₁₄O₂ ontosight.ai
Molecular Weight190.24 g/mol ontosight.ai
Boiling Point295.00 to 297.00 °C @ 760.00 mm Hg thegoodscentscompany.com
Refractive Index1.52300 to 1.52800 @ 20.00 °C thegoodscentscompany.com
Solubility in WaterSlightly soluble (25.75 mg/L @ 25 °C est) thegoodscentscompany.com
Solubility in Organic SolventsSoluble in alcohol, ether, ethanol (B145695) ontosight.aithegoodscentscompany.com

Research Findings on Biological Activity

Study FocusKey FindingSource
Antiadipogenic EffectReduced triglyceride and phospholipid accumulation in 3T3-L1 pre-adipocytes. acs.orgresearchgate.net
Plasma Glucose LevelsDecreased plasma glucose levels in a randomized, crossover intervention study. researchgate.netnih.gov
Energy IntakeDecreased total energy intake from a standardized breakfast in a randomized, crossover intervention study. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O2 B7804189 Cinnamyl isobutyrate CAS No. 110682-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-9,11H,10H2,1-2H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKQSZIWHVEARN-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellowish liquid, sweet, balsamic fruity odour
Record name Cinnamyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name Cinnamyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.005-1.014
Record name Cinnamyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

103-59-3, 110682-09-2
Record name Cinnamyl isobutyrate
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Record name Cinnamyl isobutyrate
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Record name Cinnamyl isobutyrate
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Record name Propanoic acid, 2-methyl-, 3-phenyl-2-propen-1-yl ester
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Record name Cinnamyl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.842
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Record name CINNAMYL ISOBUTYRATE
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Occurrence and Extraction Methodologies of Cinnamyl Isobutyrate

Natural Abundance and Distribution in Plant Species

Cinnamyl isobutyrate is a naturally occurring aroma component found in various plant sources. Its presence contributes to the characteristic scent profiles of these species.

Detection in Other Biological Sources (e.g., Heteropyxis dehniae)

Beyond Cinnamomum species, this compound has been detected in other biological sources. It has been identified in the leaf oil of Heteropyxis dehniae Suess., a tree species native to southern Africa chemicalbook.comsigmaaldrich.comsigmaaldrich.comzimbabweflora.co.zw. This indicates a broader distribution of this compound in the plant kingdom.

Quantitative Data on Natural Occurrence

While specific quantitative data on the natural occurrence of this compound across a wide range of sources is not extensively detailed in the provided search results, its identification as a component in essential oils like cinnamon bark oil and Heteropyxis dehniae leaf oil confirms its natural presence chemicalbook.comsigmaaldrich.comsigmaaldrich.com. The FEMA GRAS assessment of cinnamyl derivatives notes that cinnamyl compounds are a fundamental part of plant biochemistry, with quantitative data reported for several related substances, although specific figures for this compound were not explicitly found in the snippets regarding natural occurrence amounts femaflavor.orginchem.org.

Advanced Extraction Techniques for this compound Isolation

The isolation of this compound from its natural sources can be achieved through various extraction techniques, including advanced methods designed for efficiency and yield.

Supercritical Fluid Extraction (SFE) Methodologies

Supercritical Fluid Extraction (SFE) is an advanced technique that utilizes supercritical fluids, such as carbon dioxide, to extract compounds from a matrix gavinpublishers.comextraktlab.com. SFE offers advantages over conventional methods, including reduced solvent usage and faster extraction times extraktlab.com. While the provided search results discuss SFE for extracting various bioactive compounds from plant matrices and mention its benefits, a specific methodology detailing the SFE of this compound was not found gavinpublishers.comextraktlab.comdiva-portal.org. However, the principles of SFE, which involve manipulating temperature and pressure to alter the solvent power of the supercritical fluid, could theoretically be applied to optimize the extraction of this compound extraktlab.comdiva-portal.org.

Microwave-Assisted Extraction (MAE) Approaches

Microwave-Assisted Extraction (MAE) is another modern technique that employs microwave energy to heat the solvent and matrix, facilitating the extraction of compounds nih.govsci-hub.seindianchemicalsociety.com. MAE can lead to shorter extraction times and potentially higher yields compared to traditional methods sci-hub.se. Research has explored MAE for extracting various compounds from plant materials, including phenylpropanoids from Cinnamomum cassia bark nih.govresearchgate.net. Although this compound was not specifically listed as a target compound in the provided MAE studies, the technique's effectiveness in extracting related cinnamyl derivatives suggests its potential applicability for the isolation of this compound nih.gov. Parameters such as extraction temperature, time, and solvent choice are crucial in optimizing MAE efficiency nih.govindianchemicalsociety.com.

Ultrasound-Assisted Extraction (UAE) Protocols

Ultrasound-Assisted Extraction (UAE) is a technique that utilizes acoustic cavitation to enhance the extraction of compounds from plant matrices frontiersin.org. While specific detailed protocols for the UAE of this compound from natural sources were not extensively detailed in the search results, research on UAE for extracting other compounds from plant materials provides insights into the general principles and parameters involved. UAE has been explored for extracting various natural products, including pigments and other aromatic compounds frontiersin.orgresearchgate.net.

Studies on UAE for other compounds highlight key parameters that influence extraction efficiency, such as ultrasonic power, frequency, temperature, extraction time, and the type of solvent used frontiersin.orgresearchgate.netnih.gov. For instance, research on the ultrasound-assisted synthesis of isoamyl butyrate (B1204436) using immobilized lipase (B570770) optimized parameters including a frequency of 25 kHz, power of 70 W, temperature of 60°C, and a specific duty cycle to achieve high conversion researchgate.net. Another study on ultrasound-assisted biocatalytic synthesis of octyl cinnamate (B1238496) investigated the effects of reaction temperature, time, and ultrasonic power on conversion nih.gov. These examples suggest that optimizing these parameters would be crucial for developing an efficient UAE protocol for this compound. The mechanical effects of ultrasound can reduce mass transfer limitations by inducing cavitation and turbulence researchgate.net.

Hydrodistillation and Solvent Extraction Efficiencies

Hydrodistillation and solvent extraction are common methods for isolating essential oils and other natural compounds from plant materials researchgate.netjyoungpharm.orgacademicjournals.org. This compound, being a component of cinnamon bark essential oil, can potentially be extracted using these techniques.

Research comparing different extraction methods for compounds from plants indicates that the efficiency of extraction is significantly influenced by the method employed and the solvent type researchgate.netjyoungpharm.orgacademicjournals.orgjmchemsci.com. For example, a study on the extraction of cinnamaldehyde (B126680) and trans-cinnamic acid from cinnamon bark (Cinnamomum burmanii) found that maceration with 96% ethanol (B145695) resulted in higher yields compared to other methods like Soxhlet extraction and infundation, and other ethanol concentrations jyoungpharm.org. This highlights the importance of solvent polarity and extraction method in achieving optimal yields.

Research on the extraction of essential oils from pineapple peels compared hydrodistillation, enzyme-assisted hydrodistillation, and supercritical fluid extraction, finding that supercritical fluid extraction yielded a higher amount of essential oil compared to hydrodistillation methods researchgate.net. This suggests that for some plant matrices and compounds, alternative or enhanced extraction techniques may offer improved efficiency.

The selection of an appropriate extraction method and solvent is critical for maximizing the yield and purity of this compound from natural sources. Detailed research findings often involve the optimization of these parameters to improve extraction efficiency.

Table 1: Properties of this compound

PropertyValueSource
CAS Number103-59-3 chemicalbook.comsigmaaldrich.comsigmaaldrich.com
Molecular FormulaC₁₃H₁₆O₂ chemicalbook.comsolubilityofthings.com
Molecular Weight204.26 g/mol chemicalbook.comsigmaaldrich.comsigmaaldrich.com
Boiling Point254 °C chemicalbook.comsigmaaldrich.comsigmaaldrich.com
Density1.008 g/mL at 25 °C chemicalbook.comsigmaaldrich.comsigmaaldrich.com
Refractive Index1.524 (n 20/D) chemicalbook.comsigmaaldrich.com
Odor ProfileSweet, fruity, almond, spicy, cinnamyl, tropical chemicalbook.comhmdb.ca
SolubilityAlmost insoluble in water, soluble in alcohol and oils chemicalbook.comsolubilityofthings.com

This compound is an ester compound derived from cinnamyl alcohol and isobutyric acid ontosight.ai. It is known for its fruity and balsamic odor and is utilized as a flavoring and fragrance agent in various products, including cosmetics, food, and beverages ontosight.aichemicalbook.com. The synthesis of this compound can be achieved through both chemical and enzymatic methods.

Synthesis and Derivatization of Cinnamyl Isobutyrate

Chemical Synthesis Pathways for Cinnamyl Isobutyrate

The chemical synthesis of this compound primarily involves the formation of an ester bond between cinnamyl alcohol and isobutyric acid. This process can be facilitated through various chemical reactions.

Esterification Reactions of Cinnamyl Alcohol with Isobutyric Acid

Esterification is a fundamental chemical reaction for synthesizing esters. The direct reaction between a carboxylic acid and an alcohol, often catalyzed by an acid, is a common route. For this compound, this involves the reaction of isobutyric acid with cinnamyl alcohol. Acid catalysts, such as sulfuric acid, are typically employed to facilitate this reaction guidechem.com. The reaction proceeds with the elimination of water.

Another esterification method that can yield high conversions is the Steglich esterification, which utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). This method has been shown to produce high yields of cinnamyl cinnamate (B1238496) esters from cinnamic acids and cinnamyl alcohols cmu.ac.th. While specifically demonstrated for cinnamyl cinnamate, the principle of activating the carboxylic acid with a carbodiimide (B86325) could be applied to the synthesis of this compound using isobutyric acid.

Transesterification Routes for this compound Production

Transesterification involves the reaction of an ester with an alcohol, acid, or another ester to form a different ester. This can be an alternative route for this compound synthesis, potentially starting from an isobutyrate ester and cinnamyl alcohol, or a cinnamyl ester and isobutyric acid. While direct examples for this compound were not extensively detailed in the search results, transesterification is a recognized method for ester synthesis and is catalyzed by both chemical agents and enzymes scielo.brmdpi.com.

Catalytic Systems in this compound Synthesis (e.g., Metal-Organic Frameworks)

Various catalytic systems can be employed to enhance the efficiency and selectivity of ester synthesis. While the search results did not provide specific examples of Metal-Organic Frameworks (MOFs) being used directly for this compound synthesis, MOFs have emerged as a class of porous materials with potential in catalysis for organic transformations, including esterification and transesterification reactions mdpi.commdpi.comazom.comnih.gov. Their tunable structures, high surface areas, and potential for incorporating catalytic sites make them promising candidates for developing efficient heterogeneous catalysts for ester synthesis. Research on MOF composites for the selective oxidation of alcohols and other organic reactions highlights their potential in various catalytic applications mdpi.comnih.gov.

Enzymatic Synthesis of this compound and Related Esters

Enzymatic synthesis offers a milder and often more selective alternative to chemical methods for ester production. Lipases are particularly effective biocatalysts for esterification and transesterification reactions. scielo.brmdpi.comrsc.org

Lipase-Catalyzed Esterification and Transesterification

Lipases (triacylglycerol acylhydrolases) are enzymes that catalyze the hydrolysis of triglycerides but can also catalyze the reverse reaction, esterification, in low water environments. scielo.brmdpi.com They are widely used for the synthesis of flavor and fragrance esters due to their ability to operate under mild conditions and their potential for high selectivity. scielo.brscielo.brnih.gov The enzymatic synthesis of this compound can be achieved through the direct esterification of cinnamyl alcohol with isobutyric acid or via transesterification routes using appropriate acyl donors. researchgate.netnih.gov

Studies on the enzymatic synthesis of other cinnamyl esters, such as cinnamyl butyrate (B1204436) and cinnamyl acetate (B1210297), demonstrate the feasibility of using lipases for synthesizing this compound. researchgate.netnih.govcapes.gov.brbegellhouse.comrsc.orgresearchgate.netdntb.gov.ua These studies often investigate various parameters to optimize the reaction yield, including enzyme type, substrate molar ratio, temperature, solvent, and reaction time. scielo.brnih.govnih.govbegellhouse.com

Optimization of Enzyme Type (e.g., Candida antarctica lipase (B570770) B, Novozym 435)

The choice of lipase is crucial for the efficiency of enzymatic ester synthesis. Candida antarctica lipase B (CALB) is a widely used and effective lipase for synthesizing various esters. scielo.brnih.govbegellhouse.comnih.govchemrxiv.org Novozym 435, an immobilized form of Candida antarctica lipase B on an acrylic resin, is a particularly popular and well-studied biocatalyst in this context. mdpi.comscielo.brnih.govcapes.gov.brresearchgate.netnih.govmdpi.commdpi.comcsic.esresearchgate.netresearchgate.netmedcraveonline.com

Research has shown Novozym 435 to be highly effective in catalyzing the synthesis of various esters, including cinnamyl acetate, with high conversion yields and relatively short reaction times. nih.govcapes.gov.brresearchgate.net Its performance has been compared to other immobilized lipases, often demonstrating superior activity. nih.govmdpi.com

Optimization studies for lipase-catalyzed esterification reactions involving similar substrates provide insights into the conditions that would likely favor this compound synthesis. These studies often explore the effect of parameters such as enzyme concentration, substrate molar ratio, temperature, and solvent on conversion yield and reaction rate. scielo.brnih.govnih.govbegellhouse.commdpi.com For instance, in the enzymatic synthesis of isoamyl butyrate catalyzed by immobilized CALB, optimal conditions were determined by investigating parameters like substrate and enzyme concentrations, molar ratio, temperature, and incubation time. researchgate.net Similarly, studies on the synthesis of methyl and ethyl butyrate using CALB immobilized on magnetic nanoparticles investigated various process parameters to achieve high conversions. scielo.br

Research findings often highlight the importance of substrate molar ratio, enzyme loading, and temperature in achieving high conversion rates in lipase-catalyzed esterifications. nih.govnih.govbegellhouse.commdpi.com For example, in the enzymatic synthesis of cinnamyl butyrate, a high conversion was observed at a specific substrate molar ratio, temperature, and enzyme loading. nih.gov The reusability of immobilized lipases like Novozym 435 is also a key factor for the economic viability of enzymatic synthesis, with studies demonstrating their ability to retain significant activity over multiple cycles. scielo.brnih.govbegellhouse.commdpi.com

While specific detailed data tables for the enzymatic synthesis of this compound using Novozym 435 or CALB were not prominently found in the provided search results, the extensive research on the lipase-catalyzed synthesis of other cinnamyl esters and isobutyrate esters strongly indicates the applicability and effectiveness of these enzymes for this compound production. The optimization principles and findings from these related studies are directly relevant to understanding and developing efficient enzymatic routes for this compound.

Kinetic Studies of Enzymatic this compound Formation

Kinetic studies are crucial for understanding the mechanism and optimizing enzymatic esterification reactions. While specific kinetic studies for this compound were not extensively detailed in the search results, research on the enzymatic synthesis of similar cinnamyl esters, such as cinnamyl butyrate and cinnamyl acetate, provides relevant insights nih.govcapes.gov.br.

Studies on the enzymatic synthesis of cinnamyl butyrate catalyzed by immobilized lipase have indicated that the reaction follows a ping-pong bi-bi mechanism with dead-end inhibition by both the substrate acid and alcohol nih.gov. The ping-pong bi-bi mechanism is common for esterification reactions catalyzed by lipases, where the enzyme reacts with one substrate, releases a product, and then reacts with the second substrate to release the second product.

Kinetic parameters, such as Michaelis constants (Km) and inhibition constants (Ki), are determined to describe the enzyme's affinity for the substrates and the degree of inhibition. For the synthesis of cinnamyl acetate catalyzed by immobilized lipase, kinetic studies also suggested a Ping-Pong Bi-Bi mechanism with inhibition by cinnamyl alcohol capes.gov.brdntb.gov.ua.

Investigation of Reaction Parameters (e.g., substrate molar ratio, temperature, enzyme concentration, agitation speed)

Optimizing reaction parameters is essential to maximize the yield and efficiency of enzymatic synthesis. Several parameters significantly influence the enzymatic esterification of cinnamyl esters:

Substrate Molar Ratio: The ratio of alcohol to acid affects the reaction equilibrium and conversion. Studies on cinnamyl butyrate synthesis found an optimal substrate molar ratio of 1:2 (butyric acid/cinnamyl alcohol) for achieving high conversion nih.gov. An excess of one substrate can shift the equilibrium towards product formation, but an excessive acid concentration might negatively impact the enzyme's activity ias.ac.in.

Temperature: Temperature influences enzyme activity and reaction rate. For cinnamyl butyrate synthesis, a temperature of 50 °C was found to be optimal nih.gov. While Novozym 435, a commonly used immobilized lipase, is known for its heat tolerance and can show good activity at temperatures up to 90 °C, the optimal temperature for a specific reaction depends on the enzyme and substrates involved nih.gov.

Enzyme Concentration: Increasing enzyme concentration generally increases the reaction rate by providing more active sites. However, excessively high enzyme concentrations can lead to mass transfer limitations, potentially decreasing efficiency nih.govmdpi.com. An enzyme loading of 2% (with respect to the weight of the substrates) was effective in achieving high conversion in cinnamyl butyrate synthesis nih.gov.

Agitation Speed: Agitation ensures proper mixing of substrates and enzyme, minimizing external mass transfer limitations. An agitation speed of 250 rpm was found to be suitable for cinnamyl butyrate synthesis nih.gov. While high agitation speeds can improve mass transfer, they may also potentially damage immobilized enzymes due to shear forces researchgate.net.

Table 1 summarizes typical optimal reaction parameters observed in the enzymatic synthesis of cinnamyl esters.

ParameterOptimal Condition (Example: Cinnamyl Butyrate Synthesis)Reference
Substrate Molar Ratio1:2 (Acid:Alcohol) nih.gov
Temperature50 °C nih.gov
Enzyme Concentration2% (w/w substrates) nih.gov
Agitation Speed250 rpm nih.gov
Solvent-Free Systems in Enzymatic Synthesis

Solvent-free systems (SFS) offer environmental and economic advantages by eliminating the need for organic solvents, simplifying downstream processing, and potentially increasing product concentration ias.ac.inmdpi.com. Enzymatic synthesis of cinnamyl esters can be conducted in solvent-free conditions mendeley.comacs.org.

In SFS, substrates often act as the reaction medium. While SFS can lead to higher product concentrations, lower conversions compared to reactions in the presence of solvents have been observed in some cases mdpi.com. The effectiveness of SFS can be influenced by factors such as substrate viscosity and the need for efficient water removal, as water is a byproduct of esterification and can shift the reaction equilibrium towards hydrolysis ias.ac.in. The addition of molecular sieves is a common strategy to adsorb water and enhance conversion in SFS ias.ac.in.

Enzyme Reusability and Stability Assessments

Enzyme reusability and stability are critical factors for the economic viability of industrial biocatalytic processes slideshare.net. Immobilization of lipases onto solid supports is a common technique to improve their stability and facilitate recovery and reuse nih.gov.

Studies on immobilized lipases used for cinnamyl ester synthesis have shown promising reusability. For instance, an immobilized lipase retained 85% of its catalytic activity after five consecutive cycles in cinnamyl butyrate synthesis nih.govresearchgate.net. Similarly, immobilized enzymes used in other esterification reactions have demonstrated reusability over multiple cycles with reasonable retention of activity ias.ac.inmdpi.combegellhouse.com. The stability of the immobilized enzyme under the reaction conditions, including temperature and substrate concentrations, influences its operational lifetime.

Biocatalytic Advancements and Industrial Application of Enzymatic Processes

Biocatalysis, particularly using enzymes like lipases, has seen significant advancements, making it an increasingly attractive tool for organic synthesis, including the production of flavors and fragrances like this compound researchgate.netacs.org. Enzymes offer advantages such as high selectivity (chemo-, regio-, and stereoselectivity), milder reaction conditions (lower temperature and pressure), and reduced waste generation compared to traditional chemical synthesis acs.orgacs.org.

Immobilized enzymes, such as Novozym 435 (immobilized Candida antarctica lipase B), are widely used in industrial biocatalysis due to their enhanced stability and reusability nih.gov. These advancements have facilitated the development of more efficient and sustainable processes for producing esters.

The application of biocatalysis in the industrial production of flavor esters is driven by the increasing demand for "natural" products, as enzymatic processes can be perceived as more environmentally friendly researchgate.net. While challenges such as enzyme cost and stability under certain industrial conditions still exist, ongoing research in enzyme engineering and process optimization is continuously expanding the scope of biocatalysis in industrial applications acs.orgacs.org.

Structural Modifications and Analog Derivatization

Structural modifications of this compound and the synthesis of its analogs involve altering the cinnamyl or isobutyrate moieties to create compounds with potentially different properties or applications.

Synthesis of Hydroxylated Cinnamoyl Esters

The synthesis of hydroxylated cinnamoyl esters involves introducing hydroxyl groups onto the cinnamic acid portion of the ester. These compounds are relevant in plant metabolism and have been synthesized through both chemical and enzymatic methods researchgate.netnih.govpsu.edu.

Chemical synthesis of hydroxycinnamoyl-coenzyme A derivatives, for example, has been achieved through methods involving acyl phenyl thiol esters, acyl N-hydroxysuccinimide esters, and glucocinnamoyl derivatives, typically yielding 30-50% researchgate.netnih.gov. Enzymatic methods using enzymes like 4-coumarate:coenzyme A ligase have also been employed for the synthesis of hydroxycinnamoyl-CoA esters, achieving high conversions psu.edu.

While the provided search results did not specifically detail the hydroxylation of this compound itself, the synthesis of hydroxylated cinnamoyl esters in general highlights the potential for creating derivatives of this compound with modified structures and potentially altered biological or physical properties. This could involve enzymatic or chemical routes to selectively hydroxylate the cinnamyl group or the isobutyrate group, or to synthesize the ester from hydroxylated precursors.

Table 2 provides examples of yields obtained in the synthesis of hydroxycinnamoyl-CoA derivatives.

Synthesis MethodYield (%)Reference
Chemical (via acyl phenyl thiol esters, etc.)30-50 researchgate.netnih.gov
Enzymatic (using 4-coumarate:coenzyme A ligase)Up to 95 psu.edu

Preparation of this compound Analogues for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are a fundamental approach in medicinal and agricultural chemistry, as well as in the study of flavor and fragrance compounds, to understand how modifications to a molecule's chemical structure influence its biological or functional activity. The preparation of analogues involves synthesizing a series of compounds structurally related to a parent compound, in this case, this compound. By systematically altering specific parts of the molecule and evaluating the resulting activity, researchers can deduce which structural features are crucial for the observed effect.

This compound is an ester derived from cinnamic alcohol and isobutyric acid. Its analogues can be designed by modifying either the cinnamyl portion (the alcohol-derived part) or the isobutyrate portion (the acid-derived part), or by introducing substituents onto these core structures. General synthetic strategies for preparing cinnamyl esters, which would include this compound and its ester analogues, often involve the esterification of cinnamic acid or cinnamyl alcohol with the corresponding alcohol or carboxylic acid, respectively. Methods such as Fischer esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol, are commonly employed for synthesizing esters tjpr.orguns.ac.id. Another approach is the Steglich esterification, a milder method utilizing a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) researchgate.net. These methods allow for the coupling of cinnamic acid with various alcohols or cinnamyl alcohol with various carboxylic acids, enabling the creation of a library of cinnamyl ester analogues.

SAR studies on cinnamic acid derivatives and esters have explored the impact of various structural changes on different biological activities, including antifungal, antioxidant, antidiabetic, antiprotozoal, and enzyme inhibition properties tjpr.orguns.ac.idnih.govmdpi.comresearchgate.netrsdjournal.org. These studies often involve modifications to the aromatic ring of the cinnamic acid moiety (e.g., introducing hydroxyl, methoxy, or halogen substituents), alterations to the double bond, or variations in the alcohol component of the ester group nih.govmdpi.comresearchgate.netnih.gov. For instance, research on the antifungal activity of cinnamic acid esters demonstrated that both the substitution pattern on the phenyl ring and the nature of the alkyl group in the alcohol moiety significantly influence activity nih.gov. Similarly, studies on the antidiabetic and antioxidant properties of cinnamic acid esters have investigated the effects of different alkyl chains in the ester group tjpr.orguns.ac.id.

While the general principles of synthesizing cinnamyl esters and the types of structural variations explored in the SAR of related cinnamic acid derivatives are well-documented, detailed research findings and specific data tables focusing solely on the synthesis and structure-activity relationships of this compound analogues, where the isobutyrate portion is systematically modified, were not extensively found in the consulted literature. Studies often examine this compound as one of several naturally occurring compounds within a broader class, comparing its activity to related structures like cinnamaldehyde (B126680), cinnamic acid, and cinnamyl alcohol nih.govacs.org. For example, this compound has been included in comparative studies evaluating the effects of cinnamon-derived compounds on processes like intestinal fatty acid uptake and adipogenesis nih.govacs.org. In one such study, this compound showed no significant effect on fatty acid uptake in a specific cell model, unlike cinnamaldehyde, cinnamyl alcohol, and cinnamic acid, while exhibiting some effect on triglyceride and phospholipid accumulation compared to cinnamaldehyde nih.govacs.org. However, this research did not involve the synthesis and evaluation of a series of analogues where the isobutyrate structure was systematically varied to explore SAR specifically around this part of the molecule.

Therefore, while the synthetic methodologies exist for preparing cinnamyl esters, and general SAR principles for cinnamic derivatives are established, detailed published data specifically on the preparation and SAR of a series of analogues derived from modifying the isobutyrate part of this compound were not identified in the search results.

Analytical Chemistry of Cinnamyl Isobutyrate

Chromatographic Techniques for Cinnamyl Isobutyrate Analysis

Chromatography plays a vital role in separating this compound from complex mixtures and quantifying its presence.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and suitable technique for the analysis of this compound sigmaaldrich.comchemicalbook.comsigmaaldrich.commetasci.ca. It is particularly effective for volatile and semi-volatile compounds like this compound. GC-MS is employed as an analytical reference standard for the quantification of this compound in various samples, including watermelon-flavored hookah tobacco and leaf oil of Heteropyxis dehniae Suess sigmaaldrich.comchemicalbook.comsigmaaldrich.com. The technique is valuable for compound identification and verification metasci.ca. Standard mixtures containing this compound are available and suitable for analysis by GCMS, GC-MS/MS, GC-QTOF, and GC-FID metasci.ca. GC/EI-MS with SIM (Selected Ion Monitoring) can be used for the analysis of volatile compounds where this compound has been detected researchgate.net. Content analysis can also be performed using Gas Chromatography with a non-polar column method (GT-10-4) chembk.com.

Table 1: Applications of GC-MS in this compound Analysis

TechniqueApplicationSample Types
GC-MSIdentification and QuantificationVarious samples
GC-MS (as standard)QuantificationFlavored hookah tobacco, Heteropyxis dehniae leaf oil
GCMS, GC-MS/MS, GC-QTOF, GC-FIDCompound identification, verification, method developmentStandard mixtures
GC/EI-MS (SIM)Detection of volatile compoundsTobacco
GC (non-polar column)Content analysisThis compound

High-Performance Liquid Chromatography (HPLC) is another chromatographic technique applicable to the analysis of this compound nih.gov. An HPLC assay method has been described, based on the measurement of acid derivative compounds released through enzymatic action from a substrate nih.gov. This method utilized a Phenomenex Synergy 4-μm Hydro RP-80A column in conjunction with a UV detector and an HP1047A RI detector nih.gov. HPLC is also used for purity analysis, with some sources indicating a purity of ≥ 99% for related cinnamyl derivatives via Chiral HPLC and HPLC .

Table 2: Example HPLC Method Parameters

ParameterDetail
ColumnPhenomenex Synergy 4-μm Hydro RP-80A
DetectorsUV detector, HP1047A RI detector
ApplicationMeasurement of acid derivative compounds
Related UsePurity analysis (for related compounds)

Chiral chromatography is a specialized technique used for the separation of enantiomeric compounds, which are non-superimposable mirror images rotachrom.comgcms.cz. While this compound, as the common (E)-isomer, does not possess a chiral carbon center and therefore does not have enantiomers, chiral chromatography is a significant technique in the analysis of chiral molecules found in flavors and fragrances rotachrom.com. For compounds that exist as stereoisomers, chiral chromatography, including chiral HPLC and chiral capillary gas chromatography utilizing derivatized cyclodextrin (B1172386) stationary phases, is essential for separating and analyzing individual isomers rotachrom.comgcms.czdoi.org. Although specific applications of chiral chromatography directly for this compound (E-isomer) are not detailed in the provided information, the technique is relevant for the analysis of chiral cinnamyl derivatives and highlights the importance of stereochemical analysis in related compounds ntu.edu.tw.

Spectroscopic Characterization of this compound

Spectroscopic methods provide valuable information about the structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful technique for determining the structural characteristics of organic compounds researchgate.netresearchgate.net. While specific, detailed ¹H and ¹³C NMR spectra or peak assignments for this compound were not explicitly provided in the search results, these techniques are routinely applied to characterize related cinnamyl derivatives and esters researchgate.netresearchgate.netspectrabase.comrsc.orgchemicalbook.comrsc.org. ¹H NMR provides information about the different types of protons in the molecule and their chemical environment, while ¹³C NMR reveals the distinct carbon atoms researchgate.netrsc.org. Analysis of the chemical shifts, multiplicities, and coupling patterns in NMR spectra allows for the confirmation of the molecular structure of this compound, including the presence of the cinnamyl group and the isobutyrate moiety researchgate.netresearchgate.net. Predictive tools for ¹H NMR and ¹³C NMR spectra of this compound are also available guidechem.com.

Table 3: Information Provided by NMR Spectroscopy

TechniqueInformation Provided
¹H NMRTypes and environments of protons
¹³C NMRTypes of carbon atoms
¹H NMR & ¹³C NMRStructural confirmation, functional groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds hmdb.ca. For this compound, IR spectroscopy is valuable for confirming the presence of key functional groups, such as the ester carbonyl group (C=O) and the carbon-carbon double bond (C=C) in the cinnamyl moiety researchgate.netresearchgate.net. The carbonyl stretching vibration typically appears as a strong absorption band in the IR spectrum, providing clear evidence of the ester functional group researchgate.net. IR spectra for related compounds, such as cinnamyl butyrate (B1204436), are available and demonstrate the characteristic absorption bands associated with similar structural features nih.gov. FTIR (Fourier-Transform Infrared) and ATR-IR (Attenuated Total Reflectance Infrared) are common techniques used for obtaining IR spectra researchgate.netnih.gov.

Table 4: Characteristic IR Absorption Bands

Functional GroupExpected Vibration ModeTypical Wavenumber Range (cm⁻¹)
Ester (C=O)Carbonyl stretching~1735 (variable) researchgate.net
Alkene (C=C)C=C stretching~1640 (variable)
C-O (ester)C-O stretching~1150-1300

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a sample. This absorption causes the excitation of electrons within the molecule from lower energy ground states to higher energy excited states, known as electronic transitions. drawellanalytical.commatanginicollege.ac.inwilliams.edu The resulting spectrum provides information about the electronic structure of the compound.

For organic molecules like this compound, which contains a conjugated system (the phenyl group and the double bond in the cinnamyl moiety), UV-Vis spectroscopy is particularly useful. drawellanalytical.commatanginicollege.ac.in Electronic transitions typically observed in organic molecules include σ→σ, n→σ, π→π, and n→π transitions. matanginicollege.ac.in Transitions involving π and n electrons to the π* excited state are commonly observed in the experimentally accessible region of the UV-Vis spectrum (200-700 nm). matanginicollege.ac.in The intensity of absorption, indicated by the molar absorptivity (ε), is related to the probability of the electronic transition. matanginicollege.ac.inucla.edu Allowed transitions, such as π→π, generally have high molar absorptivity values, while forbidden transitions, such as n→π, are much weaker. matanginicollege.ac.inucla.edu

While specific UV-Vis spectral data for this compound were not extensively detailed in the search results, the presence of the conjugated cinnamyl group suggests that it would exhibit characteristic π→π* electronic transitions in the UV region of the spectrum. Studies on related compounds like cinnamic acid and cinnamaldehyde (B126680) have shown electronic absorption spectra in the UV region due to their conjugated π systems. researchgate.netresearchgate.net The exact wavelengths of maximum absorption (λmax) and their corresponding molar absorptivity values would be dependent on the specific solvent used and the molecular environment. williams.eduresearchgate.net

Advanced Analytical Methodologies

Beyond basic spectroscopic techniques, advanced thermal and computational methods provide deeper insights into the physical properties and behavior of chemical compounds.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary thermal analysis techniques used to study the thermal properties and stability of materials. perkinelmer.comnih.govuniversallab.org

TGA measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. perkinelmer.comuniversallab.org This technique is primarily used to determine thermal and oxidative stabilities, as well as to analyze the composition of materials by observing mass loss due to decomposition, oxidation, or loss of volatile components. perkinelmer.comuniversallab.org

DSC measures the difference in heat flow to a sample and a reference as they are heated or cooled. universallab.org This allows for the determination of transition temperatures and enthalpies associated with processes such as melting, crystallization, glass transitions, and solid-phase transitions. universallab.org

While specific DSC and TGA data for this compound were not prominently featured in the search results, these techniques are widely applied to characterize the thermal behavior of organic compounds, including esters and fragrance compounds. Studies on other materials, such as polymers and metal alloys, demonstrate the utility of DSC and TGA in assessing thermal stability, decomposition points, and phase transitions. nih.govtdl.orgresearchgate.net For this compound, TGA could be used to determine its decomposition temperature and evaluate its thermal stability under different atmospheric conditions. DSC could provide information on its melting point (reported as 45-48°C) ontosight.ai and potentially reveal other thermal events like crystallization or solid-state transitions if applicable.

Computational Chemistry for Spectroscopic Data Prediction

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a powerful tool for predicting molecular properties, including spectroscopic data. researchgate.net These methods can be used to calculate electronic structures, predict UV-Vis spectra, and analyze vibrational modes, complementing experimental spectroscopic techniques. researchgate.net

For compounds like this compound, computational methods can predict electronic transitions and corresponding absorption wavelengths by calculating the energies of molecular orbitals (e.g., HOMO and LUMO) and the transitions between them. researchgate.net Studies on related cinnamic acid derivatives have utilized DFT and time-dependent DFT (TD-DFT) to compute electronic spectra and analyze conformational preferences. researchgate.netresearchgate.net Such calculations can aid in the interpretation of experimental UV-Vis spectra and provide insights into the factors influencing the electronic transitions.

Furthermore, computational chemistry can be used to predict other spectroscopic parameters and properties, such as NMR chemical shifts and vibrational frequencies, which can assist in the structural elucidation and confirmation of this compound. researchgate.net The application of computational methods allows for a deeper understanding of the relationship between the molecular structure of this compound and its observed spectroscopic properties.

Pharmacological and Biological Activities of Cinnamyl Isobutyrate

Impact on Lipid Metabolism and Adipogenesis

Studies have explored the effects of cinnamyl isobutyrate on the processes involved in the formation and accumulation of lipids, particularly in adipocytes.

Inhibition of Lipid Accumulation in Adipocytes (e.g., 3T3-L1 cells)

This compound has demonstrated an ability to reduce lipid accumulation in in vitro models of adipogenesis, such as 3T3-L1 pre-adipocyte cells. Treatment of 3T3-L1 cells with 30 μM CIB during the differentiation and maturation phase over 12 days resulted in reduced triglyceride (TG) and phospholipid (PL) accumulation. Specifically, 30 μM CIB decreased TG accumulation by 21.4 ± 2.56% and PL accumulation by 20.7 ± 2.05% compared to untreated control cells. acs.orgresearchgate.netnih.gov Lipid staining using Oil Red O, a standard method for assessing lipid accumulation, also showed a decrease of 17.2 ± 3.71% compared to the untreated control after treatment with 30 μM CIB. acs.orgnih.gov This indicates an anti-adipogenic effect of CIB. acs.orgnih.gov

Modulation of Adipogenic Transcription Factors (e.g., PPARγ, C/EBPα, C/EBPβ, FABP4, FASn)

The inhibitory effect of this compound on lipid accumulation is accompanied by the downregulation of key adipogenic transcription factors. Studies in 3T3-L1 cells have shown that CIB treatment leads to a decrease in the gene and protein expression levels of PPARγ, C/EBPα, and C/EBPβ. acs.orgresearchgate.netnih.gov These transcription factors play crucial roles in the signaling cascade of the adipogenic differentiation program, particularly in the earlier phases. nih.gov

Specifically, CIB treatment at 30 μM reduced PPARγ levels by 40.7 ± 7.69% and C/EBPα levels by 61.5 ± 4.13% after 24 hours. researchgate.net After 12 days of treatment, CIB continued to reduce levels of PPARγ (−40.4 ± 9.15%), C/EBPα (−37.6 ± 10.9%), and C/EBPβ (−43.0 ± 4.61%). researchgate.net While CIB and cinnamaldehyde (B126680) (CAL) similarly affected key adipogenic transcription factors, the impact on FABP4 protein levels differed, with CIB treatment not resulting in a reduction in FABP4 protein levels over a 12-day differentiation period. nih.gov mRNA levels for PPARγ, C/EBPα, C/EBPβ, FABP4, and FAS were also regulated over the course of differentiation and maturation with CIB treatment. nih.gov

Here is a summary of the impact of CIB on key adipogenic transcription factors and markers:

CompoundConcentrationTreatment DurationEffect on PPARγ (Gene/Protein)Effect on C/EBPα (Gene/Protein)Effect on C/EBPβ (Gene/Protein)Effect on FABP4 (Gene/Protein)Effect on FASn (Gene/Protein)Reference
CIB30 μM24 hoursReduced (Protein)Reduced (Protein)Not specifiedNot specifiedNot specified researchgate.net
CIB30 μM12 daysReduced (Gene/Protein)Reduced (Gene/Protein)Reduced (Gene/Protein)Reduced (Gene), Not Reduced (Protein)Reduced (Gene) acs.orgresearchgate.netnih.gov

Comparison with Cinnamaldehyde and Other Cinnamon-Derived Compounds

This compound's anti-adipogenic effects have been compared to those of cinnamaldehyde (CAL), another bioactive aroma compound found in cinnamon. In 3T3-L1 cells, CAL generally demonstrated a more potent effect in decreasing lipid accumulation than CIB. acs.orgresearchgate.netnih.gov At a concentration of 30 μM, CAL decreased triglyceride accumulation by 37.5 ± 1.81% and phospholipid accumulation by 28.7 ± 1.83%, which was a stronger reduction compared to CIB's effects at the same concentration. acs.orgresearchgate.netnih.gov Oil Red O staining also indicated a greater decrease in lipid accumulation with 30 μM CAL (32.0 ± 3.10%) compared to 30 μM CIB (17.2 ± 3.71%). acs.orgnih.gov

Despite the differences in potency regarding lipid accumulation, both CIB and CAL were found to similarly downregulate the key adipogenic transcription factors PPARγ, C/EBPα, and C/EBPβ at both gene and protein levels, suggesting comparable effects on the early adipogenic phase signaling cascades. acs.orgresearchgate.netnih.gov However, a stronger effect on C/EBPα levels was observed after 24 hours of CIB treatment, while a more pronounced downregulation of C/EBPβ levels was seen after 12 days of CAL treatment. nih.gov The difference in potency regarding lipid accumulation might be partly attributed to CAL's ability to activate TRPA1 channels, as its effect on triglyceride accumulation was found to be TRPA1-dependent, whereas CIB's effect was not. acs.orgresearchgate.netnih.gov

Investigation of Upstream Signaling Pathways (e.g., AMPK, PI3K/MAPK)

While the modulation of adipogenic transcription factors by this compound has been established, the specific upstream signaling pathways involved in CIB's anti-adipogenic effect, such as AMPK, PI3K, and MAPK pathways, are not clearly elucidated in the provided research. Research on other cinnamon-derived compounds, such as cinnamyl alcohol, has indicated the involvement of AMPK activation and ERK1/2 (a type of MAPK) inhibition in attenuating adipogenesis in 3T3-L1 cells. mdpi.com Additionally, FABP4, a downstream target modulated by CIB, has been shown to interact with p38α (a MAPK) and AKT2 (part of the PI3K pathway) in a PPARγ-dependent manner in the context of other compounds. guidetoimmunopharmacology.org However, direct evidence linking this compound's anti-adipogenic effects specifically to the modulation of AMPK, PI3K, or MAPK pathways is not available in the reviewed literature.

Effects on Glucose Homeostasis and Energy Intake

Beyond its impact on lipid metabolism, this compound has also been investigated for its effects on glucose regulation and food intake.

Decrease in Plasma Glucose Levels

This compound has been shown to decrease plasma glucose levels. In a randomized, crossover intervention study involving healthy male subjects, the administration of 0.45 mg CIB in a glucose-water solution resulted in a decrease in postprandial plasma glucose levels. researchgate.netnih.govunivie.ac.at The delta area under the curve for plasma glucose was decreased by 49.3 ± 18.5% compared to the control treatment. researchgate.netnih.gov This suggests a potential benefit of CIB in influencing glucose homeostasis.

Furthermore, the study also assessed the impact of CIB on energy intake from a standardized breakfast consumed after the glucose solution administration. CIB administration decreased total energy intake by 4.64 ± 3.51% compared to the control treatment. researchgate.netnih.gov While this reduction in short-term energy intake was statistically significant, it has been noted that the magnitude of this change may be too small to be considered clinically relevant on its own. researchgate.net

Reduction of Total Energy Intake from Standardized Meals

Studies have investigated the effect of this compound on short-term energy intake. In a randomized, crossover intervention study involving healthy volunteers, the administration of 0.45 mg of this compound in a glucose solution before a standardized breakfast resulted in a decrease in total energy intake compared to a control group receiving only the glucose solution. nih.govresearchgate.netnih.gov Specifically, the this compound intervention led to a 4.64 ± 3.51% reduction in total energy intake from the standardized meal. nih.govresearchgate.netnih.gov This reduction was attributed to a decrease in the intake of fat and protein, by 8.63 ± 3.53% and 7.91 ± 2.65%, respectively, while carbohydrate consumption remained unaffected. nih.gov

Here is a table summarizing the impact of this compound on energy and macronutrient intake:

TreatmentTotal Energy Intake (MJ)Change in Total Energy Intake (%)Fat Intake (%)Protein Intake (%)Carbohydrate Consumption
Control5.81 ± 0.28---Unaffected
CIB5.37 ± 0.19-4.64 ± 3.51-8.63 ± 3.53-7.91 ± 2.65*Unaffected

*Statistically significant difference compared to control (p ≤ 0.05). nih.gov

Impact on Hunger Perceptions and Satiety

Subjective hunger perceptions were assessed using a visual analog scale in studies investigating this compound's effects on food intake. nih.govresearchgate.net In the study where this compound reduced energy intake, there was no significant difference observed in the feeling of hunger between the this compound group and the control group prior to or 2 hours after treatment. nih.gov While the study suggested a potential effect on appetite, it did not indicate a long-term satiating impact based on the subjective hunger ratings. researchgate.net Some research on cinnamon in general has shown varied effects on appetite responses depending on the form and amount consumed. researchgate.netkarger.com

Influence on Hormonal Regulation of Appetite (e.g., peptide YY, glucagon-like-peptide 1, ghrelin, serotonin)

The impact of this compound on key hormones involved in appetite regulation has been examined. Plasma levels of peptide YY (PYY), glucagon-like peptide 1 (GLP-1), ghrelin, and serotonin (B10506) were measured in participants after receiving either this compound or a control treatment. nih.govresearchgate.netnih.govd-nb.info While this compound administration decreased total energy intake, it did not significantly affect the postprandial secretion of the anorexigenic hormones PYY and GLP-1, or the orexigenic hormone ghrelin. nih.govresearchgate.net However, a trend for an increase in plasma serotonin levels was observed 2 hours after receiving the glucose solution supplemented with this compound compared to the control. nih.govresearchgate.net Further research is needed to fully elucidate the potential hormonal mechanisms underlying the observed reduction in energy intake. researchgate.net

Antimicrobial Properties and Mechanisms

This compound and other cinnamic acid derivatives have been explored for their antimicrobial activities. chemimpex.comscience.govnih.gov

Inhibition of Microbial Growth

Cinnamic acid derivatives, including this compound, have demonstrated the ability to inhibit the growth of various microorganisms, including bacteria and fungi. science.govdergipark.org.tr Studies on cinnamon essential oil and its components, such as cinnamaldehyde and cinnamic acid, have reported inhibitory effects against a range of foodborne microbes and pathogens. researchgate.netnih.govfrontiersin.orgacademicjournals.org The mechanisms of action can involve damaging the cell membrane, altering lipid profiles, inhibiting enzymes like ATPases, and interfering with cell division and biofilm formation. researchgate.netnih.govfrontiersin.org

Comparative Studies with Other Cinnamyl Derivatives

Comparative studies with other cinnamyl derivatives highlight variations in antimicrobial potency. While cinnamaldehyde is a well-established antimicrobial component of cinnamon oil, research suggests that different derivatives may exhibit varying degrees of effectiveness against specific microbial strains. frontiersin.orgacademicjournals.orgmdpi.comresearchgate.net For instance, one study indicated that the inhibitory effect of cinnamaldehyde on certain Candida and Staphylococcus species was superior to that of cinnamon essential oil. frontiersin.org this compound is structurally related to cinnamaldehyde and cinnamic acid, both of which have known antimicrobial properties. science.govnih.govresearchgate.net The antimicrobial impact of certain plant extracts containing cinnamic acid esters has been linked to these compounds. dergipark.org.tr

Potential for Food Preservation Applications

Given their antimicrobial properties, this compound and other cinnamic acid derivatives hold potential for use in food preservation. chemimpex.comnih.govacademicjournals.orggoogle.com Their ability to inhibit the growth of foodborne bacteria and fungi suggests they could help extend the shelf life of food products. nih.govacademicjournals.org Cinnamic acid and its derivatives, including this compound, have been considered for use in preservative systems for beverages, particularly at low pH levels, where their inhibitory effects on yeast and molds are enhanced. google.comgoogle.com The use of natural antimicrobial substances like those found in cinnamon is of increasing interest as an alternative to synthetic preservatives. academicjournals.orggoogle.com

Antioxidant Activities and Redox Modulation

Antioxidant activities involve the neutralization of reactive oxygen species (ROS) and the support of cellular defense mechanisms to maintain redox balance mdpi.com. Cinnamic acid derivatives, in general, exhibit antioxidant properties attributed to their chemical structure, including a vinyl fragment and a phenyl ring mdpi.com.

Scavenging of Reactive Oxygen Species (ROS)

The ability to scavenge ROS is a primary mechanism of antioxidant action mdpi.comumass.edu. While the provided search results discuss the ROS scavenging activities of cinnamic acid and other derivatives mdpi.combiomedres.usnih.gov, specific detailed data on the direct ROS scavenging capacity solely of this compound is limited in the provided snippets. However, cinnamic acid derivatives are generally known for their ability to neutralize free radicals and inhibit lipid oxidation mdpi.com.

Cellular Antioxidant Defense Mechanisms

Cellular antioxidant defense mechanisms involve both enzymatic and non-enzymatic systems that work to counteract oxidative stress caused by excessive ROS production mdpi.comscience.gov. These mechanisms include enzymes like superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase, as well as non-enzymatic antioxidants such as vitamins and polyphenols nih.govwordpress.com. Some compounds can enhance these endogenous defense systems science.govscience.gov. While the search results highlight the importance of these mechanisms and the role of some compounds in activating pathways like Nrf2 which regulates endogenous antioxidant systems nih.gov, specific research detailing how this compound directly modulates these cellular antioxidant defense mechanisms is not extensively present in the provided information.

Comparison with other cinnamic acid derivatives

Neurobiological Effects and Gut-Brain Axis Interactions

The gut-brain axis is a bidirectional communication system between the central nervous system and the gastrointestinal tract, involving neural, hormonal, and immune pathways accscience.comdiva-portal.org. Serotonin plays a key role as a neurotransmitter in this system unite.itwikipedia.org.

Modulation of Serotonin Release

Research has explored the effects of cinnamon compounds, including this compound, on serotonin release, particularly from enterochromaffin cells in the gut. Studies using differentiated Caco-2 cells have compared the effects of cinnamaldehyde and its structural analogues, including this compound, on serotonin release. Cinnamaldehyde has been shown to be more potent in increasing serotonin release compared to cinnamic acid, cinnamyl alcohol, and this compound in these in vitro models researchgate.netacs.org. While cinnamaldehyde significantly increased serotonin release, this compound did not induce the same extent of release mdpi.comacs.org.

Data on Serotonin Release Modulation by Cinnamon Compounds (in vitro, Caco-2 cells):

CompoundFold Increase in Serotonin Release (vs. Control)
Cinnamaldehyde13.45 ± 2.15 acs.org
Cinnamyl Alcohol6.68 ± 1.08 acs.org
Cinnamic AcidNot specified as significantly increasing researchgate.net
This compoundNot specified as significantly increasing researchgate.net

Note: Data is based on in vitro studies in differentiated Caco-2 cells and specific concentrations used in the studies should be referenced for precise comparison.

Interactions with Transient Receptor Potential Ankyrin 1 (TRPA1) Channels

Transient Receptor Potential Ankyrin 1 (TRPA1) channels are cation channels involved in various physiological processes, including pain, inflammation, and thermosensation mdpi.comresearchgate.net. They can be activated by a range of endogenous and exogenous agents, including certain pungent natural compounds found in cinnamon mdpi.comresearchgate.net. Activation of TRPA1 is associated with altered intracellular calcium concentrations, which can regulate various cellular processes acs.org.

Research indicates that the ability of cinnamon compounds to activate TRPA1 is a significant factor in their capacity to stimulate serotonin release in intestinal cells acs.org. Cinnamaldehyde is identified as a potent activator of TRPA1 acs.orgnih.gov. Studies comparing cinnamaldehyde and this compound suggest that cinnamaldehyde's stronger effects on certain cellular processes, such as the decrease in triglyceride accumulation in adipocytes, might be linked to its potential to activate TRPA1 channels nih.gov. In contrast, no TRPA1 involvement was determined for the effect of this compound in that specific context, which might explain its smaller impact compared to cinnamaldehyde acs.orgnih.gov.

Studies using transiently hTRPA1-transfected HEK293 cells have shown that TRPA1-mediated Ca²⁺ mobilization is reduced after stimulation with certain cinnamon derivatives, including cinnamic acid, ferulic acid, and this compound, when compared to cinnamaldehyde acs.orgacs.org. This suggests that while this compound may have some interaction with TRPA1, its activating potential appears to be lower than that of cinnamaldehyde.

Influence on Intestinal Fatty Acid Uptake Mechanisms

Studies have investigated the impact of this compound on the mechanisms regulating intestinal fatty acid uptake. Research using differentiated Caco-2 cells, a common model for intestinal epithelial cells, compared the effects of this compound (CIB) with other cinnamon-derived compounds like cinnamaldehyde (CAL), cinnamyl alcohol (CALC), and cinnamic acid (CAC) researchgate.netresearchgate.net. At a concentration of 3000 µM, this compound was found to decrease fatty acid uptake by 21.9 ± 6.55% in differentiated Caco-2 cells researchgate.netresearchgate.net. In comparison, cinnamaldehyde showed a more significant decrease of 58.0 ± 8.83% at the same concentration, while cinnamyl alcohol reduced uptake by 19.4 ± 8.98% and cinnamic acid by 21.9 ± 6.55% researchgate.netresearchgate.net.

Further investigation into antiadipogenic effects in 3T3-L1 adipocyte cells showed that this compound (CIB) at a concentration of 30 μM reduced triglyceride (TG) and phospholipid (PL) accumulation by 21.4 ± 2.56% and 20.7 ± 2.05%, respectively researchgate.net. Cinnamaldehyde (30 μM), however, demonstrated a greater reduction in TG accumulation (37.5 ± 1.81%) and PL accumulation (28.7 ± 1.83%), indicating it was a more potent antiadipogenic compound in this model researchgate.net.

A randomized, short-term crossover intervention study in healthy volunteers investigated the impact of 0.45 mg this compound supplemented in a glucose solution on ad libitum food intake and hormonal regulation of appetite researchgate.net. This compound administration decreased total energy intake by 4.64 ± 3.51% and the delta area under the curve for plasma glucose by 49.3 ± 18.5% compared to the control treatment researchgate.net.

CompoundConcentration (µM)Decrease in Fatty Acid Uptake in Caco-2 Cells (%)
This compound300021.9 ± 6.55
Cinnamaldehyde300058.0 ± 8.83
Cinnamyl Alcohol300019.4 ± 8.98
Cinnamic Acid300021.9 ± 6.55

Data derived from in vitro studies on differentiated Caco-2 cells researchgate.netresearchgate.net.

CompoundConcentration (µM)Reduction in Triglyceride Accumulation in 3T3-L1 Cells (%)Reduction in Phospholipid Accumulation in 3T3-L1 Cells (%)
This compound3021.4 ± 2.5620.7 ± 2.05
Cinnamaldehyde3037.5 ± 1.8128.7 ± 1.83

Data derived from in vitro studies on 3T3-L1 adipocyte cells researchgate.net.

Investigation of Gut Microbiota-Brain Axis Signaling Molecules

Research into the gut microbiota-brain axis has explored the potential of gut microbial molecular cues to translocate from the gut to the bloodstream and potentially cross the blood-brain barrier core.ac.uk. While the neuronal gut-brain pathway via the vagus nerve is recognized, the molecular basis of a humoral route involving circulating molecules is still being clarified core.ac.uk. This compound has been mentioned in the context of multi-omics studies aiming to illuminate signaling molecules of the gut microbiota-brain axis core.ac.uk. One study listed this compound with an "UP" regulation and associated statistical values in an untargeted analysis, suggesting its potential involvement, though the specific context and implications require further detailed investigation core.ac.uk.

Anti-inflammatory Investigations

Some studies suggest that cinnamyl derivatives, including this compound, may possess anti-inflammatory properties solubilityofthings.com. Plant-based interventions containing phytoconstituents from sources like Cinnamomum cassia have been reported to exert both metabolic and immunomodulatory effects, including reducing inflammatory responses semanticscholar.orgtandfonline.com.

Modulation of Inflammatory Markers and Pathways

While direct research specifically on this compound's modulation of inflammatory markers and pathways is limited in the provided search results, studies on other cinnamon constituents and cinnamon extracts offer relevant context. Cinnamon extract has been shown to exert anti-inflammatory effects, including influencing intracellular reactive oxygen species (ROS) generation, NF-κB nuclear translocation, and the Toll-like receptor signaling pathway tandfonline.com. Cinnamaldehyde, a major component of cinnamon, has demonstrated anti-inflammatory properties in various models tandfonline.comworldscientific.com. For instance, cinnamaldehyde was shown to mitigate hepatic steatosis and suppress inflammation in diet-induced obesity in rats worldscientific.com. It has also been reported to downregulate inflammatory cytokines such as IL-1β, IL-6, and TNF-α worldscientific.com. Clinical trials with cinnamon supplementation have indicated reductions in serum levels of high-sensitivity C-reactive protein (hs-CRP) and nuclear factor-κB (NF-κB) in patients with type 2 diabetes worldscientific.com. A meta-analysis also suggested that cinnamon can significantly lower serum levels of C-reactive protein (CRP) and interleukin 6 (IL-6) worldscientific.com. Given that this compound is a derivative of cinnamon, these findings on other cinnamon compounds and extracts suggest a potential for this compound to also influence inflammatory pathways, although specific research on this compound is needed to confirm these effects.

Structure Activity Relationship Sar Studies of Cinnamyl Isobutyrate

Influence of Ester Moiety on Biological Activity

The ester moiety in cinnamyl isobutyrate is the isobutyrate group. The nature of the ester group can significantly influence the biological activity of cinnamic acid derivatives. Studies on other cinnamic acid esters have shown that the alkyl group in the alcohol moiety (which forms the ester linkage with cinnamic acid or a related structure like cinnamyl alcohol) plays a role in their activity. nih.gov For instance, in studies of antifungal activities of cinnamic acid esters, the chain length and substitution pattern of the alkyl group were found to significantly affect the level of inhibition against plant pathogenic fungi. nih.gov Similarly, investigations into sesquiterpene lactones with ester derivatives observed that increasing the chain length of the ester moiety led to increased inhibition of phosphofructokinase (PFK). lsu.edu

Role of Cinnamyl Moiety in Pharmacological Effects

The cinnamyl moiety, the 3-phenylprop-2-enyl group, is a core structural component found in this compound and its analogues like cinnamaldehyde (B126680), cinnamyl alcohol, and cinnamic acid. This moiety contains a phenyl ring conjugated with an unsaturated three-carbon chain. The cinnamyl structure is known to be associated with various biological activities observed in cinnamon-derived compounds. nih.gov

Research indicates that the cinnamyl moiety contributes to properties such as antioxidant, anti-inflammatory, and antimicrobial activities found in cinnamic acid derivatives. ontosight.ainih.gov For example, cinnamaldehyde, which possesses the cinnamyl structure with an aldehyde functional group, has demonstrated anti-obesity properties and antiadipogenic activity. acs.org The presence of the conjugated double bond and the phenyl ring in the cinnamyl moiety are key structural features that can participate in various biological interactions, including radical scavenging and binding to biological targets. The specific pharmacological effects of this compound are likely influenced by the inherent bioactivity of the cinnamyl framework, modulated by the presence and nature of the ester linkage and the isobutyrate group.

Comparative Analysis with Structural Analogues (e.g., Cinnamaldehyde, Cinnamyl Alcohol, Cinnamic Acid)

Comparing the biological activity of this compound with its structural analogues provides insights into the SAR. Cinnamaldehyde, cinnamyl alcohol, and cinnamic acid all share the cinnamyl structural core but differ in the functional group attached to the three-carbon chain (aldehyde, alcohol, and carboxylic acid, respectively). This compound has an isobutyrate ester linked to the cinnamyl alcohol structure.

One study directly compared the antiadipogenic effect of this compound and cinnamaldehyde in 3T3-L1 adipocyte cells. acs.org The findings indicated that cinnamaldehyde was more potent in decreasing adipogenesis than this compound. acs.org This suggests that the aldehyde functional group in cinnamaldehyde contributes more significantly to this specific activity compared to the isobutyrate ester group in this compound.

Studies on the antifungal activity of cinnamic acid derivatives have shown varying levels of activity depending on the specific structure. nih.gov While a direct comparison including this compound was not detailed in the provided results, the principle that modifications to the core cinnamic structure (or the related cinnamyl structure) and attached groups alter activity is well-established. For instance, the methyl ester derivative of trans-cinnamic acid was found to be more active in inhibiting the growth of a parasitic weed than trans-cinnamic acid itself. csic.es This highlights how esterification can impact biological activity compared to the parent acid.

The differences in biological activities among this compound, cinnamaldehyde, cinnamyl alcohol, and cinnamic acid underscore the critical role of the specific functional group or ester moiety attached to the cinnamyl structure in determining the compound's biological profile.

Computational Approaches to SAR Prediction (e.g., Molecular Docking, QSAR)

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are valuable tools for predicting and understanding the SAR of compounds like this compound and its analogues.

QSAR models aim to establish a mathematical relationship between the structural properties of compounds and their biological activity. These models can be used to predict the activity of new or untested compounds based on their structure. The OECD QSAR Toolbox, for example, is utilized in predictive toxicology for fragrance materials, including this compound, to assess potential hazards like carcinogenicity based on structural alerts and existing data on similar compounds. federalregister.govoecd.org QSAR models have also been applied to predict the genetic toxicity of flavor compounds, including cinnamyl alcohol. sci-hub.se Furthermore, 3D-QSAR modeling has been employed in the design and evaluation of novel cinnamic acid derivatives with antibacterial activities, demonstrating its utility in identifying key structural features for desired effects. acs.org

Molecular docking is a technique used to predict how a molecule, such as this compound, might bind to a specific biological target, such as a protein receptor or enzyme. By simulating the interaction between the ligand (this compound) and the target site, molecular docking can provide insights into the potential mechanism of action and the relative binding affinity compared to other molecules. While specific molecular docking studies solely focused on this compound were not prominently featured in the search results, molecular docking has been applied to study the interactions of other cinnamic derivatives with biological targets, such as SARS-CoV-2 Mpro inhibitors with a cinnamic ester warhead. nih.gov This indicates the applicability of this method to cinnamyl esters.

Metabolism and Biotransformation of Cinnamyl Isobutyrate

In Vivo Hydrolysis of Cinnamyl Isobutyrate Esters

In vivo, esters like this compound are generally expected to undergo hydrolysis. This process involves the breaking of the ester bond, typically catalyzed by enzymes, to yield the corresponding alcohol (cinnamyl alcohol) and carboxylic acid (isobutyric acid). inchem.org While esters containing an aromatic ring system are generally expected to be hydrolyzed in vivo, the completeness and rate of this hydrolysis can vary depending on factors such as dose level. inchem.orgfemaflavor.org Studies involving high dose levels (> 500 mg/kg body weight/day) of cinnamyl derivatives in mice have shown that ester hydrolysis can be incomplete, leading to the presence of the intact ester in vivo. femaflavor.org This suggests that at lower, more typical exposure levels, hydrolysis is likely more extensive.

Role of Carboxylesterases and Esterases in Metabolism

The hydrolysis of esters, including this compound, is primarily catalyzed by classes of enzymes known as carboxylesterases and esterases. inchem.orgfishersci.com Carboxylesterases (CarEs, EC 3.1.1.1) are a superfamily of metabolic enzymes that hydrolyze carboxylic ester bonds with the addition of water. frontiersin.org In mammals, these enzymes are found in most tissues but are particularly prominent in hepatocytes (liver cells). inchem.org They play important physiological roles in the metabolism of xenobiotics (foreign compounds) and drugs, as well as endogenous substrates like long-chain fatty acid esters. frontiersin.orgwikipedia.org The hydrolysis catalyzed by carboxylesterases can either activate or deactivate various compounds. wikipedia.org

Excretion Pathways and Metabolite Identification

Following hydrolysis, the resulting metabolites of this compound, namely cinnamyl alcohol and isobutyric acid, undergo further metabolism and are subsequently excreted from the body. Isobutyric acid is a four-carbon carboxylic acid. fishersci.comfishersci.co.uk Cinnamyl alcohol, an alcohol, is typically oxidized to the corresponding aldehyde (cinnamaldehyde) and then to the carboxylic acid (cinnamic acid). inchem.org Cinnamic acid can then undergo further biotransformation, including side-chain beta-oxidation and cleavage, to yield benzoic acid derivatives. inchem.org

Benzoic acid derivatives are primarily conjugated with glycine (B1666218) and, to a lesser extent, glucuronic acid, before being excreted, mainly in the urine. inchem.org Studies on cinnamyl derivatives, including cinnamic acid, have shown rapid absorption, metabolism, and excretion predominantly in the urine within 24 hours. inchem.org Isobutyric acid, as a short-chain fatty acid, can also be metabolized through pathways like beta-oxidation. iarc.fr

Key metabolites identified in the metabolism of this compound and related cinnamyl compounds include cinnamic acid and isobutyric acid. fishersci.com

Biotransformation in Adipocytes and Other Cell Lines

Biotransformation of this compound has been investigated in specific cell lines, such as adipocytes. Studies using 3T3-L1 adipocyte cells have explored the effects of this compound on adipogenesis and lipid accumulation. acs.orgewha.ac.krnih.gov These studies suggest that this compound undergoes biotransformation within these cells. acs.orgnih.gov The antiadipogenic effects observed in these in vitro models might be attributed to the intact ester or its degradation products. acs.orgnih.gov

Research indicates that this compound reduces triglyceride and phospholipid accumulation in 3T3-L1 pre-adipocytes, accompanied by the downregulation of key adipogenic transcription factors like PPARγ, C/EBPα, and C/EBPβ at both gene and protein levels. acs.orgewha.ac.krnih.gov While the specific metabolic pathways within adipocytes are still under investigation, these findings highlight the local biotransformation and activity of this compound or its metabolites in adipose tissue. acs.orgnih.gov

Bioavailability Considerations and In Vivo vs. In Vitro Discrepancies

The bioavailability of this compound and its biological activities are influenced by its metabolism and absorption. Bioactivities of naturally occurring compounds are highly dependent on their bioavailability and metabolization. acs.orgnih.gov In vivo, fast enzymatic hydrolysis of aromatic esters is expected. acs.org

Discrepancies between in vivo and in vitro findings can arise due to differences in metabolism and the complexity of biological systems. In vitro studies in cell lines like 3T3-L1 adipocytes provide valuable insights into cellular mechanisms and the direct effects of the compound or its metabolites on specific processes like adipogenesis. acs.orgnih.gov However, the systemic metabolism, distribution, and excretion pathways present in a whole organism in vivo can significantly impact the concentration and form of the compound reaching target tissues. inchem.org

For instance, while in vitro studies in adipocytes demonstrate an antiadipogenic effect of this compound, the extent to which this translates to an in vivo effect depends on factors such as absorption from the gastrointestinal tract, hydrolysis by esterases in various tissues (particularly the liver), and the subsequent metabolism and distribution of the resulting products. inchem.orgfishersci.comacs.orgnih.gov The rapid metabolism of cinnamyl compounds to cinnamic acid and its derivatives in vivo further underscores the importance of considering systemic biotransformation when interpreting in vitro results. acs.orgnih.gov

Toxicological Considerations and Safety Assessments

Pre-clinical Toxicological Evaluations (e.g., NOEL, ADI)

Pre-clinical toxicological evaluations for flavoring agents like cinnamyl isobutyrate aim to identify potential adverse effects and establish dose-response relationships. Key metrics derived from these studies include the No Observed Effect Level (NOEL) and, subsequently, the Acceptable Daily Intake (ADI).

Acute toxicity studies provide initial information on the potential for harm from a single exposure. For this compound, oral LD50 values in rats are reported as >5000 mg/kg, and dermal LD50 values in rabbits are also >5000 mg/kg, suggesting a low acute toxicity potential via these routes. vigon.comthegoodscentscompany.com

While specific NOEL and ADI values for this compound are often considered within the broader evaluation of cinnamyl derivatives, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound (JECFA No. 653) and concluded "ACCEPTABLE", with "No safety concern at current levels of intake when used as a flavouring agent". inchem.org This determination is based on a comprehensive safety assessment procedure. inchem.org

Genotoxicity and Mutagenicity Studies

Genotoxicity and mutagenicity studies are crucial for assessing the potential of a substance to damage genetic material. These studies are typically conducted using a battery of in vitro and in vivo tests.

Regarding this compound specifically, some safety data sheets indicate no data is available to suggest mutagenic or genotoxic potential for the product or its components at concentrations greater than 0.1%. vigon.com

Carcinogenicity Assessments

Carcinogenicity assessments evaluate the potential of a substance to cause cancer. These assessments often involve long-term studies in animals and a review of available human data, as well as considering the findings from genotoxicity studies.

Based on available information, this compound is not listed by major كارcinogenicity assessment bodies such as the International Agency for Research on Cancer (IARC) or the U.S. National Toxicology Program (NTP). vigon.compfaltzandbauer.comadv-bio.com Regulatory documents and safety data sheets indicate that the substance is not classified as a carcinogen. vigon.compfaltzandbauer.comadv-bio.com

Safety Evaluations of Cinnamyl Derivatives as Flavor Ingredients

This compound is evaluated for safety within the context of a group of structurally related cinnamyl derivatives used as flavor ingredients. This grouping is based on shared structural features and metabolic pathways. femaflavor.orgresearchsolutions.com The safety evaluation considers the collective scientific information available for the entire group. femaflavor.orgresearchsolutions.com

The fundamental elements of these safety evaluations include exposure levels, structural analogy, metabolism, pharmacokinetics, and toxicology data for the group members. femaflavor.orgresearchsolutions.com Esters like this compound are generally expected to undergo hydrolysis to their constituent alcohol and carboxylic acid (cinnamyl alcohol and isobutyric acid) during metabolism. inchem.org The toxicity of the ester is then considered in relation to the toxicity of its hydrolysis products.

Expert panels, such as the FEMA Expert Panel, conduct comprehensive programs to re-evaluate the safety of flavoring substances under conditions of intended use, including cinnamyl derivatives. femaflavor.org

Regulatory Status and Expert Panel Assessments (e.g., FEMA GRAS)

This compound has been subject to evaluation by expert panels and regulatory bodies to determine its suitability for use, particularly as a flavoring agent.

The Flavor and Extract Manufacturers Association (FEMA) has evaluated this compound and assigned it FEMA Number 2297. fda.govchembk.comvigon.com It holds Generally Recognized as Safe (GRAS) status by FEMA for its use as a flavoring ingredient. fda.govchembk.comulprospector.com This GRAS status is based on the evaluations conducted by the FEMA Expert Panel. fda.gov

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound (JECFA No. 653) and deemed it "ACCEPTABLE" for use as a flavoring agent at current levels of intake. inchem.org

In the United States, this compound is listed by the FDA in the Substances Added to Food (formerly EAFUS) database, identified by CAS Reg. No. 103-59-3 and FEMA No. 2297, and is used as a flavoring agent or adjuvant under relevant food additive regulations. fda.gov

In Europe, this compound (FLAVIS No. 09.470) has been included in implementing regulations concerning the authorization of cinnamyl alcohol and related substances as feed additives for all animal species except marine animals, indicating its regulatory consideration in other applications as well. europa.euresearchgate.net

Future Directions and Emerging Research Areas

Development of Novel Therapeutic Applications

Preliminary studies have indicated that cinnamyl isobutyrate may possess valuable pharmacological properties, opening the door to new therapeutic uses. One of the most promising areas is in the management of metabolic disorders. Research has shown that this compound can inhibit lipid accumulation in adipocytes by downregulating key proteins involved in adipogenesis, such as PPARγ, C/EBPα, and C/EBPβ. mdpi.com This suggests a potential role for this compound in anti-obesity strategies.

Furthermore, a randomized, crossover intervention study in healthy volunteers found that administration of this compound with a glucose solution decreased ad libitum energy intake from a standardized breakfast and lowered postprandial plasma glucose levels. nih.gov These findings point towards its potential utility in appetite regulation and glycemic control.

Beyond metabolic health, the anti-inflammatory and antioxidant properties characteristic of cinnamyl compounds suggest that this compound could be investigated for its role in mitigating inflammatory conditions and oxidative stress-related diseases. mdpi.com Future research should focus on elucidating the mechanisms behind these effects and exploring its efficacy in preclinical models of various diseases.

Exploration of Synergistic Effects with Other Bioactive Compounds

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of modern pharmacology and nutrition. The exploration of this compound's synergistic potential with other bioactive compounds is a largely untapped but highly promising research area.

Studies on structurally related cinnamyl esters and other phenolic compounds have demonstrated significant synergistic antioxidant activity. remedypublications.comresearchgate.netnih.gov For instance, combinations of phenolic acids have been shown to produce synergistic effects in scavenging free radicals. researchgate.netnih.gov Given that this compound shares a common chemical scaffold with these compounds, it is plausible that it could exhibit similar synergistic antioxidant effects when combined with other natural antioxidants like flavonoids (e.g., quercetin) or vitamins (e.g., vitamin E). researchgate.netnih.gov Such combinations could lead to the development of potent antioxidant formulations for use in dietary supplements and functional foods.

In the realm of antimicrobial activity, cinnamyl aldehyde, a related compound, has been shown to act synergistically with conventional antibiotics, enhancing their efficacy. nih.gov This raises the intriguing possibility that this compound could also serve as a synergistic agent, potentially helping to combat antibiotic resistance. Future studies should investigate combinations of this compound with various bioactive compounds to identify and quantify these potential synergistic interactions.

Advanced Delivery Systems for Enhanced Efficacy

The bioavailability and efficacy of bioactive compounds like this compound can be significantly influenced by their delivery system. Advanced delivery technologies offer the potential to improve solubility, stability, and targeted delivery, thereby enhancing the therapeutic effects of the compound.

Nanoemulsions are one such promising delivery system. These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can improve the oral bioavailability of lipophilic compounds like this compound. semanticscholar.orgresearchgate.netnih.govuq.edu.au By encapsulating the compound in nano-sized droplets, its solubility in aqueous environments can be increased, leading to better absorption in the gastrointestinal tract.

Another area of exploration is the use of cinnamyl-modified nanocarriers. Research on block copolymer micelles with pendant cinnamyl moieties has shown enhanced encapsulation efficiency and prolonged release of other bioactive compounds. nih.gov This approach could be adapted to develop self-assembled nanostructures of this compound or to create carriers that have a natural affinity for the compound, leading to improved loading and sustained release profiles. The development of such advanced delivery systems will be crucial for translating the potential health benefits of this compound into effective therapeutic applications.

Omics-Based Approaches in this compound Research (e.g., Proteomics, Metabolomics)

The advent of "omics" technologies, such as proteomics and metabolomics, provides powerful tools for understanding the complex biological effects of compounds like this compound at a systemic level. These approaches can offer unbiased insights into its mechanisms of action and identify novel biomarkers of its effects.

Proteomics , the large-scale study of proteins, can be employed to analyze changes in protein expression in cells or tissues in response to this compound treatment. This could reveal the specific cellular pathways and molecular targets that are modulated by the compound. soton.ac.uknih.govnih.gov For example, proteomic analysis could identify the key proteins involved in the anti-adipogenic effects of this compound, providing a deeper understanding of its impact on fat metabolism.

Metabolomics , which involves the comprehensive analysis of small molecule metabolites, can be used to create a "metabolic footprint" of this compound's activity. nih.govnih.govgrafiati.com By measuring the changes in the levels of various metabolites in biological fluids or tissues after administration of the compound, researchers can gain a holistic view of its metabolic consequences. This could help to elucidate its effects on glucose metabolism, lipid profiles, and other key metabolic pathways. Integrating these omics-based approaches will be instrumental in building a comprehensive understanding of the biological activities of this compound.

Clinical Trial Design and Implementation for Human Health Studies

Ultimately, to validate the therapeutic potential of this compound for human health, well-designed clinical trials are essential. As a compound with a history of use in food and fragrances, and designated as Generally Recognized as Safe (GRAS) by the FDA, there is a solid foundation for its investigation in human studies. grasexperts.comnih.gov

A notable randomized, short-term crossover intervention study has already provided valuable human data, demonstrating that a 0.45 mg dose of this compound in a glucose solution can reduce subsequent energy intake and lower postprandial glucose levels in healthy volunteers. nih.gov This study serves as a strong proof-of-concept and a basis for future clinical research.

Future clinical trials should be designed to further investigate these effects in larger and more diverse populations, including individuals with metabolic disorders. Key considerations for the design of such trials include:

Dose-response studies: to determine the optimal dosage for therapeutic effects.

Long-term studies: to assess the safety and efficacy of chronic administration.

Blinded, placebo-controlled designs: to minimize bias and ensure the scientific rigor of the findings. ctfassets.netlindushealth.comfda.govmeetlifesciences.com

Ethical considerations, including informed consent and the protection of participants, will be paramount in all human studies. ctfassets.netlindushealth.commeetlifesciences.com The regulatory framework for food additives and flavorings will also provide important guidance for the design and implementation of these trials. researchgate.netsigmaaldrich.comshimadzu.comnih.gov Through carefully conducted clinical research, the promising preclinical and initial human findings for this compound can be translated into evidence-based recommendations for its use in promoting human health.

Q & A

Q. What analytical methods are recommended for quantifying cinnamyl isobutyrate in complex matrices like tobacco or food products?

Gas chromatography-ion mobility spectrometry (GC-IMS) coupled with chemometrics is a robust methodology for identifying and quantifying this compound in volatile mixtures. This technique combines high separation efficiency (GC) with rapid detection (IMS), enabling precise discrimination of structurally similar compounds. For example, in tobacco alcoholization studies, GC-IMS identified this compound as a key indicator, with correlation coefficients >0.8 for its dynamic trends across different storage conditions . Researchers should validate the method using internal standards (e.g., deuterated analogs) and optimize parameters such as column type (polar/non-polar), ionization source, and drift tube conditions to minimize matrix interference.

Q. How can the chemical structure and purity of this compound be verified in synthetic or extracted samples?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For purity assessment, gas chromatography (GC) with flame ionization detection (FID) or liquid chromatography (LC) with UV-Vis detection can quantify impurities. Researchers should cross-reference spectral data with databases like NIST Chemistry WebBook for validation . For synthetic batches, report enantiomeric purity if applicable, as stereoisomers may exhibit different biological activities.

Q. What are the key physicochemical properties of this compound relevant to experimental design?

this compound (CAS 103-59-3; IUPAC name: 3-phenylprop-2-en-1-yl 2-methylpropanoate) is a volatile ester with a molecular weight of 204.27 g/mol. Its low boiling point (~250°C) and hydrophobicity (logP ~3.5) necessitate inert storage conditions (e.g., sealed vials under nitrogen) to prevent degradation. Solubility in organic solvents (e.g., ethanol, DMSO) and immiscibility in water must guide solvent selection for in vitro assays .

Advanced Research Questions

Q. How do environmental factors like temperature and humidity influence the stability and alcoholization dynamics of this compound in stored tobacco?

Studies show that this compound content peaks earlier in high-temperature storage (e.g., WH warehouse at AI=5) compared to cooler environments (ES/XY warehouses at AI=6), with cumulative increases ranging from 74.8% to 298.1% across tobacco varieties . To model these dynamics, researchers should design controlled aging experiments with temperature gradients (e.g., 20–40°C) and humidity levels (40–80% RH), monitoring compound levels via GC-IMS at regular intervals. Multivariate regression can isolate temperature as the dominant factor, while Arrhenius equations predict degradation rates.

Q. What methodologies address contradictions in this compound's role as a biomarker across different plant species or storage conditions?

Discrepancies in biomarker efficacy (e.g., higher correlation in YY-HB tobacco vs. CB-FJ) may arise from varietal differences in precursor availability or enzyme activity. To resolve this, use transcriptomics (e.g., RNA-seq) to profile biosynthetic pathways (e.g., phenylpropanoid metabolism) and enzyme assays (e.g., alcohol acyltransferases) to quantify substrate specificity . Cross-species comparisons should include negative controls (e.g., non-alcoholized samples) and statistical tools like principal component analysis (PCA) to identify confounding variables.

Q. How can this compound's safety profile be assessed for applications beyond fragrance, such as in feed additives or bioactive compounds?

Follow regulatory frameworks like EU Commission Implementing Regulation (EU) 2020/1510, which authorizes this compound as a feed additive for non-marine animals . Conduct in vitro cytotoxicity assays (e.g., MTT on mammalian cell lines) and in vivo toxicity studies (OECD guidelines) to establish LD50 and NOAEL (no-observed-adverse-effect level). For inhalation risks (relevant to fragrance), use OECD 403 acute inhalation toxicity tests and compare results with IFRA safety assessments, which set concentration limits based on RIFM data .

Methodological Notes

  • Data Validation : Always cross-check GC-IMS or GC-MS results with orthogonal methods (e.g., LC-MS/MS) to mitigate false positives/negatives.
  • Statistical Rigor : Apply Benjamini-Hochberg correction for multiple comparisons in biomarker studies to reduce Type I errors.
  • Ethical Compliance : For animal studies, adhere to ICH guidelines on humane endpoints and facility accreditation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.